3-(2-Hydroxy-2-methylpropyl)azepan-2-one is a chemical compound classified as a lactam, specifically an azepanone. Its molecular formula is , and it features a hydroxyl group on a branched alkyl chain attached to the azepanone structure. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and as a building block for more complex molecules.
The compound can be synthesized through several methods, primarily involving the reaction of azepan-2-one with specific amines under controlled conditions. Its production is documented in various chemical databases and research articles that explore its synthesis and applications in scientific research.
3-(2-Hydroxy-2-methylpropyl)azepan-2-one is classified under:
The synthesis of 3-(2-Hydroxy-2-methylpropyl)azepan-2-one typically involves the following steps:
The synthesis can be optimized for higher yields by adjusting parameters such as:
Purification methods like crystallization or chromatography are employed post-reaction to isolate the final product with high purity.
The molecular structure of 3-(2-Hydroxy-2-methylpropyl)azepan-2-one consists of:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | 3-(2-hydroxy-2-methylpropyl)azepan-2-one |
| InChI | InChI=1S/C11H21NO2/c1-8(2)10(13)7-9-5-3-4-6-12-11(9)14/h8-10,13H,3-7H2,1-2H3,(H,12,14) |
| InChI Key | PIEOKEOUBQKFGL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(CC1CCCCNC1=O)O |
3-(2-Hydroxy-2-methylpropyl)azepan-2-one can participate in various chemical reactions:
The mechanism of action for 3-(2-Hydroxy-2-methylpropyl)azepan-2-one primarily involves its interactions with biological targets at the molecular level. While specific details on its mechanism are still under investigation, it is hypothesized that the compound may influence certain biochemical pathways due to its structural features.
Data from preliminary studies suggest potential interactions with biomolecules, which could lead to therapeutic applications in fields such as pharmacology and medicinal chemistry .
The compound exhibits typical physical properties associated with organic molecules:
Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in polar solvents |
These properties make it suitable for various applications in organic synthesis and materials science .
3-(2-Hydroxy-2-methylpropyl)azepan-2-one has several notable applications:
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7